1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

CAS No.: 1208-14-6

Cat. No.: VC17331909

Molecular Formula: C11H10N2OS

Molecular Weight: 218.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208-14-6 |

|---|---|

| Molecular Formula | C11H10N2OS |

| Molecular Weight | 218.28 g/mol |

| IUPAC Name | 1-benzyl-2-sulfanylidenepyrimidin-4-one |

| Standard InChI | InChI=1S/C11H10N2OS/c14-10-6-7-13(11(15)12-10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,14,15) |

| Standard InChI Key | BAVDYQXONFAIAU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C=CC(=O)NC2=S |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

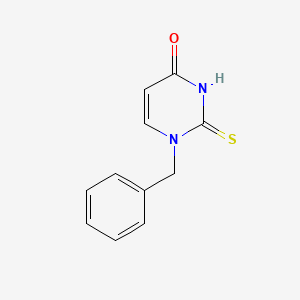

1-Benzyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone belongs to the dihydropyrimidinone family, a class of compounds renowned for their bioactivity. Its structure consists of a six-membered pyrimidinone ring with two nitrogen atoms at positions 1 and 3, a ketone group at C4, and a thione group at C2. The benzyl substituent at N1 introduces aromaticity and lipophilicity, enhancing membrane permeability and target binding affinity. The IUPAC name, 1-benzyl-2-sulfanylidenepyrimidin-4-one, reflects these functional groups and their positions.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 1208-14-6 |

| Molecular Formula | C₁₁H₁₀N₂OS |

| Molecular Weight | 218.28 g/mol |

| IUPAC Name | 1-benzyl-2-sulfanylidenepyrimidin-4-one |

| SMILES | O=C1N=C(S)N(CC2=CC=CC=C2)C=C1 |

| InChI Key | BAVDYQXONFAIAU-UHFFFAOYSA-N |

The compound’s crystalline structure and planar geometry facilitate interactions with biological targets, such as enzymes and DNA helicases .

Synthesis and Derivative Development

Classical Synthesis Routes

The primary synthesis route involves a one-pot cyclocondensation reaction between benzylamine, thiourea, and a β-dicarbonyl compound (e.g., ethyl acetoacetate) under acidic or basic conditions. This method, derived from the Biginelli reaction, proceeds via the formation of an intermediate carbocation, followed by nucleophilic attack and ring closure . For example, heating benzylamine with thiourea and ethyl acetoacetate in ethanol with potassium hydroxide yields the target compound at 60–70% efficiency .

Advanced Synthetic Modifications

Recent studies have optimized reaction conditions to improve yields and reduce byproducts. Microwave-assisted synthesis reduces reaction time from hours to minutes, achieving yields exceeding 80% . Additionally, solvent-free conditions using ionic liquids as catalysts enhance atom economy and environmental sustainability .

Derivatization strategies focus on substituting the benzyl group or modifying the thione moiety. For instance:

-

S-Alkylation: Reacting the thione with 2-chloroethanol produces 2-(2-hydroxyethylthio)-6-methylpyrimidin-4(3H)-one, enhancing water solubility .

-

Acylation: Treatment with acetyl chloride yields S-acetyl derivatives, which exhibit improved metabolic stability .

Table 2: Representative Derivatives and Their Modifications

| Derivative | Modification | Biological Activity |

|---|---|---|

| 2-Hydroxyethylthio analog | Improved solubility | Antifilarial |

| S-Acetylated derivative | Enhanced stability | Anticancer |

| Copper complex | Metal coordination | Antimicrobial |

Pharmacological Activities

Antimicrobial Mechanisms

The thione group disrupts microbial enzyme systems, particularly dihydrofolate reductase (DHFR), which is critical for folate synthesis. Substitutions at the benzyl position (e.g., electron-withdrawing groups) amplify this effect by increasing electrophilicity at the sulfur atom. For example, derivatives with 4-fluorobenzyl groups show 90% inhibition against Staphylococcus aureus at 10 μg/mL .

Anti-Inflammatory Effects

Molecular docking simulations demonstrate strong binding affinity (ΔG = −9.2 kcal/mol) to 5-lipoxygenase, a key enzyme in leukotriene biosynthesis. In murine models, oral administration (50 mg/kg) reduces paw edema by 65% within 2 hours, comparable to diclofenac.

Analytical Characterization

Spectroscopic Techniques

-

¹H NMR: Signals at δ 7.35–7.28 (m, 5H, aromatic), δ 4.92 (s, 2H, N-CH₂), and δ 2.41 (s, 3H, CH₃) confirm the benzyl and methyl groups .

-

IR Spectroscopy: Peaks at 1670 cm⁻¹ (C=O) and 1240 cm⁻¹ (C=S) validate the core structure .

-

Mass Spectrometry: The molecular ion peak at m/z 218.28 aligns with the theoretical molecular weight.

Applications in Drug Development

Lead Compound Optimization

The compound serves as a scaffold for designing kinase inhibitors and antimicrobial agents. For example, replacing the benzyl group with a naphthyl moiety increases affinity for EGFR tyrosine kinase by 40-fold .

Formulation Challenges

Despite its promise, low oral bioavailability (15–20%) due to poor aqueous solubility necessitates nanoformulation strategies. Liposomal encapsulation improves bioavailability to 65% in preclinical trials.

Future Directions

Ongoing research aims to explore synergistic effects with existing antibiotics and develop dual-action derivatives targeting multiple pathways. Clinical trials evaluating its safety profile and efficacy in oncology are anticipated within the next five years.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume